

CAS number 114973-23-8 chemical information

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline
Cat. No.: B3033719

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<_ An In-Depth Technical Guide to Larazotide Acetate (CAS Number: 114973-23-8; Acetate Form: 881851-50-9) >

Executive Summary

Larazotide acetate, also known as AT-1001, is a first-in-class synthetic octapeptide investigated for its role as a tight junction regulator.^[1] It has been particularly as an adjunct therapy for celiac disease.^[2] This guide provides a comprehensive overview of Larazotide acetate, detailing its chemical profile, pharmacological profile, and relevant experimental protocols. While it showed promise in early clinical trials, its development for celiac disease was halted. The wealth of data generated provides valuable insights for researchers in drug development, gastroenterology, and epithelial barrier function.

Core Chemical Information

Larazotide is a synthetic octapeptide with the amino acid sequence Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (GGVLVQPG).^[1] It is often formulated as the acetate form for its stability and handling.

Table 1: Chemical and Physical Properties of Larazotide Acetate

Property	Value	Source
CAS Number	114973-23-8 (Parent), 881851-50-9 (Acetate)	[5]
Molecular Formula	C ₃₄ H ₅₉ N ₉ O ₁₂	[6]
Molecular Weight	785.9 g/mol	[6]
IUPAC Name	acetic acid;2-[[[(2S)-1-[(2S)-5-amino-2-[[[(2S)-2-[[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid	[6]
Synonyms	AT-1001, Gly-Gly-Val-Leu-Val-Gln-Pro-Gly acetate	[6][7]
Appearance	Solid powder	[8]
Solubility	Sparingly soluble in DMSO and PBS (pH 7.2)	[7]

Mechanism of Action: Restoring Intestinal Barrier Integrity

The primary mechanism of action of Larazotide acetate revolves around its ability to modulate intestinal epithelial tight junctions.^[2] In pathological conditions, the intestinal barrier becomes compromised, leading to increased permeability or "leaky gut."^[2] This allows immunogenic substances, such as gliadin (a component of gluten), to enter the intestinal lumen into the underlying tissue, triggering an inflammatory cascade.^[9]

Larazotide acetate acts as a zonulin antagonist.^{[10][11]} Zonulin is the only known physiological modulator of intercellular tight junctions.^[2] In celiac disease, gliadin triggers the release of zonulin, which then binds to its receptors on intestinal epithelial cells, initiating a signaling pathway that leads to the disassembly of tight junctions.^[1] Larazotide acetate prevents this interaction, preventing the downstream effects of zonulin and preserving the integrity of the tight junctions.^{[1][10]}

The Zonulin Signaling Pathway and Larazotide's Point of Intervention

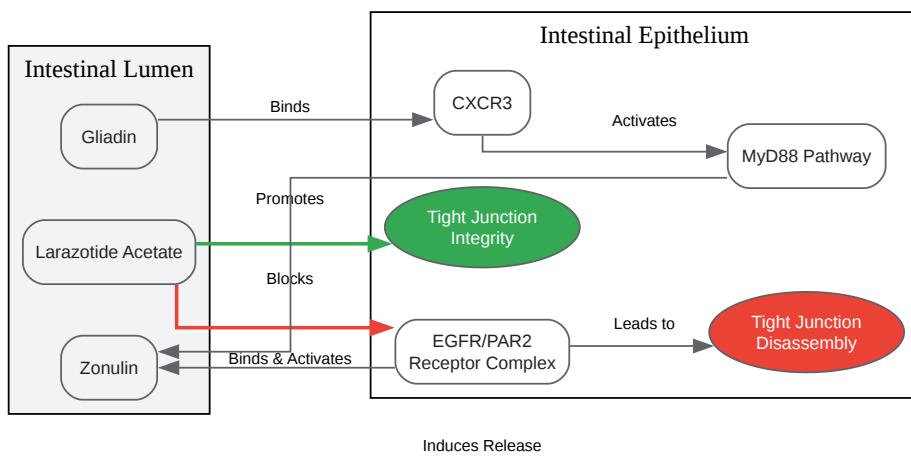
The signaling cascade initiated by gliadin and mediated by zonulin is a key target for therapeutic intervention in celiac disease.

The process unfolds as follows:

- **Gliadin Binding:** Indigestible fragments of gliadin bind to the chemokine receptor CXCR3 on the luminal side of intestinal epithelial cells.[1][9]
- **Zonulin Release:** This binding triggers a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[1][9]
- **Zonulin Receptor Activation:** Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on the apical surface of the intestinal epithelium, activating the EGFR/PAR2 receptor complex.
- **Tight Junction Disassembly:** This receptor engagement initiates a cascade that results in the polymerization of actin filaments and the subsequent disruption of tight junctions, increasing paracellular permeability.[9]

Larazotide acetate intervenes by blocking the binding of zonulin to its receptors (EGFR and PAR2), thereby halting the signaling cascade that leads to tight junction disassembly.

Diagram 1: Larazotide's Mechanism of Action in the Zonulin Pathway



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Caption: Larazotide acetate blocks the zonulin-mediated pathway, preventing tight junction disassembly.

Pharmacological Profile

Pharmacokinetics

Larazotide acetate is designed for oral administration and local action within the gastrointestinal tract.[12] A delayed-release formulation was developed for the distal duodenum and proximal jejunum.[13][14]

Key pharmacokinetic parameters:

- **Onset of Action:** Detectable in the distal duodenum and proximal jejunum in a time-dependent manner after oral administration.[12]
- **Peak Concentration:** Occurs approximately 1 hour after dosing in the duodenum and proximal jejunum.[12]
- **Duration of Action:** Detectable concentrations remain for 2-4 hours post-administration.[12]

Clinical Development and Efficacy

Larazotide acetate progressed to Phase 3 clinical trials for the treatment of persistent symptoms in celiac disease patients on a gluten-free diet.[4][15]

- **Phase 2b Trial:** A randomized, double-blind, placebo-controlled study with 342 adults showed that the 0.5 mg dose of Larazotide acetate was significantly more effective than placebo in reducing symptoms compared to placebo.[15] This dose also showed positive effects on non-gastrointestinal symptoms like headache and tiredness.[15]
- **Phase 3 Trial (CedLara):** This trial was designed to further evaluate the efficacy and safety of Larazotide acetate.[4] However, an interim analysis revealed that the number of participants required to demonstrate a statistically significant clinical outcome was too large to continue the trial, leading to its discontinuation in 2022.[3][4]

Despite the discontinuation of the Phase 3 trial, the data from earlier studies suggest a potential benefit for certain patient populations or symptom clu

Safety and Tolerability

Across multiple clinical trials, Larazotide acetate has demonstrated a safety profile comparable to placebo.^[15] Common side effects reported were general symptoms like bloating, flatulence, and nausea, as well as mild fatigue or headache.^[17]

Key Experimental Protocols

The study of Larazotide acetate and its effects on intestinal barrier function involves several key in vitro and in vivo experimental models.

In Vitro Assessment of Intestinal Barrier Function

Objective: To evaluate the effect of Larazotide acetate on the integrity of an epithelial monolayer.

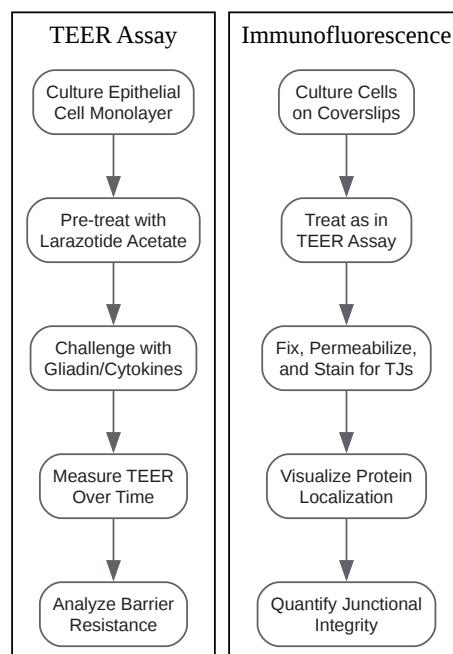
Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement

- Cell Culture: Culture a monolayer of intestinal epithelial cells (e.g., Caco-2, T84) on a permeable support system (e.g., Transwell inserts).
- Treatment: Pre-treat the cell monolayer with Larazotide acetate or a vehicle control for a specified duration.
- Challenge: Introduce a permeability-inducing agent, such as gliadin fragments or cytokines, to the apical side of the monolayer.
- TEER Measurement: Measure the TEER at regular time intervals using a voltmeter. A decrease in TEER indicates increased paracellular permeability.
- Data Analysis: Compare the change in TEER over time between the different treatment groups.

Protocol 2: Immunofluorescence Staining of Tight Junction Proteins

- Cell Culture and Treatment: Grow epithelial cells on coverslips and treat as described in the TEER assay.
- Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
- Immunostaining: Incubate the cells with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudins), followed by fluorescently labeled secondary antibodies.
- Visualization: Mount the coverslips and visualize the localization and distribution of the tight junction proteins using fluorescence microscopy.

Diagram 2: Experimental Workflow for In Vitro Barrier Function Assessment



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Caption: Workflow for assessing intestinal barrier function in vitro using TEER and immunofluorescence.

In Vivo Assessment of Intestinal Permeability

Objective: To determine the in vivo efficacy of Larazotide acetate in a relevant animal model.

Protocol 3: Porcine Model of Intestinal Permeability

A porcine model has been utilized to study the pharmacokinetics of orally administered Larazotide acetate.[\[13\]](#)[\[18\]](#)

- Animal Model: Use overnight-fasted pigs.
- Surgical Implantation: Surgically implant ultrafiltration probes in the duodenum and jejunum for intestinal fluid collection.
- Drug Administration: Administer a delayed-release formulation of Larazotide acetate orally.
- Sample Collection: Collect intestinal fluid samples at regular intervals post-administration.
- Analysis: Quantify the concentration of Larazotide acetate in the collected samples using a sensitive method like liquid chromatography-tandem mass spectrometry.

Broader Applications and Future Directions

While the development of Larazotide acetate for celiac disease has been halted, its mechanism of action holds potential for other conditions characterized by intestinal permeability. Research has explored its use in models of collagen-induced arthritis and intestinal ischemic injury.[\[9\]](#) The extensive data from the celiac disease trials can inform future research into specific patient subgroups or symptom clusters that may benefit from this therapeutic approach.[\[16\]](#)

Conclusion

Larazotide acetate (CAS: 114973-23-8) is a well-characterized octapeptide that acts as a zonulin antagonist to regulate intestinal tight junctions. Its development into the role of intestinal permeability in autoimmune diseases like celiac disease. Although its path to becoming a treatment for celiac disease was not successful, its extensive preclinical and clinical evaluation remains a valuable resource for the scientific community. The detailed protocols and mechanistic understanding can inform future research into novel therapies targeting the intestinal barrier.

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